![molecular formula C23H23ClN2O4 B560232 ZK 93423 hydrochloride CAS No. 1216574-52-5](/img/structure/B560232.png)
ZK 93423 hydrochloride
Overview
Description
ZK 93423 hydrochloride is a potent benzodiazepine agonist . It is non-selective with GABA A receptors containing α1-, α2-, α3- and α5-subunits . The CAS Number is 83910-44-5 and the Molecular Formula is C23H22N2O4•HCl .
Synthesis Analysis
ZK 93423 hydrochloride has been synthesized and evaluated as an analogue of the partial agonist 6-(propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (6-PBC) and the full agonist 6-(benzyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular weight of ZK 93423 hydrochloride is 426.9 . The molecular formula is C23H22N2O4•HCl .Physical And Chemical Properties Analysis
ZK 93423 hydrochloride is a yellow solid . It is insoluble in ethanol and soluble to 30 mM in DMSO .Scientific Research Applications
Neuroscience Research
ZK 93423 hydrochloride: is a potent non-selective benzodiazepine receptor agonist . It has been utilized in neuroscience research to study the effects of benzodiazepines on GABA-A receptors . These receptors are ligand-gated ion channels that mediate the effects of the neurotransmitter GABA, which is the primary inhibitory compound in the central nervous system. The compound’s ability to bind to various subunits of the GABA-A receptor makes it a valuable tool for dissecting the roles of different receptor subtypes in neuronal function and identifying potential therapeutic targets for neurological disorders.
Pharmacological Studies
In pharmacology, ZK 93423 hydrochloride serves as a reference compound to explore the pharmacodynamics and pharmacokinetics of benzodiazepine agonists . Its interaction with GABA-A receptors provides insights into the muscle relaxant, anxiolytic, and anticonvulsant activities of benzodiazepines. This helps in understanding the therapeutic profiles of these drugs and in the development of new compounds with improved efficacy and safety profiles.
Biochemical Research
ZK 93423 hydrochloride is used in biochemical assays to investigate the binding affinity and intrinsic activity of compounds at the benzodiazepine site of GABA-A receptors . It can help in elucidating the biochemical pathways involved in the modulation of synaptic transmission and in the development of drugs that can selectively target specific receptor subtypes.
Medicine
In medical research, ZK 93423 hydrochloride is studied for its therapeutic potential and side effect profile. Its anxiolytic and anticonvulsant properties make it a candidate for the treatment of anxiety disorders and epilepsy. Moreover, its muscle relaxant effects are of interest for conditions involving muscle spasticity .
Toxicology
ZK 93423 hydrochloride is also important in toxicological studies to understand the toxicity mechanisms of benzodiazepines and to develop antidotes for benzodiazepine overdose. Its well-characterized interaction with GABA-A receptors allows researchers to study the toxic effects at the molecular level and to screen for compounds that can counteract these effects .
Analytical Chemistry
In analytical chemistry, ZK 93423 hydrochloride is used as a standard for calibrating instruments and validating analytical methods such as HPLC, LC-MS, and UPLC. It helps in ensuring the accuracy and precision of analytical results, which is crucial for the development of new pharmaceuticals and for quality control in the pharmaceutical industry .
Chemical Engineering
ZK 93423 hydrochloride plays a role in chemical engineering, particularly in the process development for the synthesis of benzodiazepines. Its synthesis and purification processes serve as models for designing efficient and scalable production methods for related compounds .
Materials Science
Lastly, in materials science, ZK 93423 hydrochloride can be used to study the interaction of organic molecules with various materials, which is relevant for the development of drug delivery systems and the design of biomedical devices .
Mechanism of Action
Target of Action
ZK 93423 hydrochloride is a potent benzodiazepine receptor agonist . It is non-selective and interacts with GABA A receptors containing α1-, α2-, α3- and α5-subunits . These receptors are ligand-gated ion channels and ionotropic receptors .
Mode of Action
ZK 93423 hydrochloride acts as an agonist at the benzodiazepine receptor . It stimulates α1, α2, α3, and α5-subunit containing GABA A receptors equally . This interaction results in the modulation of the receptor’s activity, leading to an increase in the frequency of chloride channel opening events .
Biochemical Pathways
Its agonistic action on gaba a receptors suggests that it may influence the gabaergic neurotransmission system
Result of Action
ZK 93423 hydrochloride has been reported to have anticonvulsant, muscle relaxant, and appetite-stimulating properties comparable to benzodiazepine drugs . Its anxiolytic effects have been demonstrated in animal models of anxiety .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4.ClH/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22;/h4-12,25H,3,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMDBPAODAAMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216574-52-5 | |
Record name | ZK-93423 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216574525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZK-93423 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84JFN7GNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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